7,8-Dehydro-9,10-desacetyldoxorubicinone is a degradation product of certain doxorubicin peptide conjugates, specifically identified during the study of N-(glutaryl-hyp-ala-ser-cyclohexylglycyl-gln-ser-leu)-doxorubicin []. It arises from the degradation of the parent compound in alkaline conditions (pH > 5). While not a primary focus of the reviewed literature, its identification as a degradation product provides insights into the stability and potential metabolic pathways of doxorubicin analogs.
7,8,9,10-Dehydro Doxorubicinone is a synthetic derivative of doxorubicin, an anthracycline antibiotic widely used in cancer chemotherapy. This compound is notable for its structural modifications that enhance its pharmacological properties while potentially reducing the side effects associated with conventional doxorubicin. The dehydro form of doxorubicinone is characterized by the absence of hydrogen atoms at positions 7, 8, 9, and 10 of the anthracycline ring system.
The compound is synthesized through complex chemical processes that modify the naturally occurring doxorubicin. Doxorubicin itself is derived from the bacterium Streptomyces peucetius, which produces this potent anticancer agent through a series of biosynthetic pathways involving polyketide synthesis.
7,8,9,10-Dehydro Doxorubicinone falls under the category of anthracycline antibiotics. These compounds are known for their ability to intercalate DNA and inhibit topoisomerase II, leading to apoptosis in cancer cells.
The synthesis of 7,8,9,10-Dehydro Doxorubicinone typically involves several key steps:
The reaction conditions must be carefully controlled to ensure selectivity and yield. For instance, maintaining appropriate temperature and pH levels is critical during the oxidation step to prevent over-oxidation or degradation of sensitive functional groups.
7,8,9,10-Dehydro Doxorubicinone retains the core structure of doxorubicin but lacks four hydrogen atoms at positions 7 through 10. This modification leads to a more planar structure which may enhance its interaction with DNA.
7,8,9,10-Dehydro Doxorubicinone can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism by which 7,8,9,10-Dehydro Doxorubicinone exerts its anticancer effects is primarily through:
Studies indicate that modifications at positions 7 through 10 enhance its binding affinity for DNA compared to standard doxorubicin.
Relevant analyses include spectroscopic methods such as nuclear magnetic resonance and mass spectrometry to confirm structure and purity.
7,8,9,10-Dehydro Doxorubicinone is primarily researched for its potential applications in cancer therapy due to its improved efficacy and reduced cardiotoxicity compared to traditional doxorubicin. It is being evaluated in preclinical studies for:
Research continues into optimizing its synthesis and exploring additional therapeutic applications beyond oncology.
7,8,9,10-Dehydro Doxorubicinone (C₂₁H₁₄O₈; molecular weight 394.33 g/mol) is a planar polycyclic anthraquinone derivative characterized by complete unsaturation across positions 7–10 of its tetracyclic scaffold [1] [3]. This conjugation extends the molecule’s π-electron system, significantly altering its electronic properties compared to saturated analogs. The compound lacks chiral centers, rendering it achiral with no optical activity or defined stereochemistry—a key distinction from many bioactive anthracyclines that possess stereogenic centers in their sugar moieties [3] [7]. Its core structure comprises a naphthacenequinone system with hydroxyl groups at C-6, C-10, and C-11, a methoxy group at C-1, and a 2-hydroxyacetyl substituent at C-8 (or C-3, depending on numbering convention) [2] [7]. The SMILES notation (COC1=C2C(=O)C3=C(O)C4=C(C=C(C=C4O)C(=O)CO)C(O)=C3C(=O)C2=CC=C1
) and InChIKey (YJPOUVOFIJXPMM-UHFFFAOYSA-N
) provide unambiguous descriptors of this connectivity [3] [7].
Unlike doxorubicin, which contains a daunosamine sugar moiety attached via glycosidic linkage at C-7, 7,8,9,10-Dehydro Doxorubicinone exists as the aglycone derivative lacking this amino sugar [5]. This structural difference arises from metabolic deglycosylation, a process critical to anthracycline detoxification pathways [4] [5]. The removal of the sugar unit reduces molecular weight by ~150 Da and eliminates hydrogen-bonding interactions crucial for DNA intercalation—a primary mechanism of anthracycline antitumor activity. Consequently, this compound exhibits markedly reduced binding affinity to topoisomerase II-DNA complexes compared to doxorubicin [5]. Furthermore, the unsaturated 7–10 positions create a rigid, planar quinone system distinct from the partially saturated ring A of doxorubicinone, potentially enhancing oxidative reactivity and altering redox cycling behavior [1] [8].
Table 1: Structural Comparison of 7,8,9,10-Dehydro Doxorubicinone with Related Anthracyclines
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Biological Relevance |
---|---|---|---|---|
7,8,9,10-Dehydro Doxorubicinone | C₂₁H₁₄O₈ | 394.33 | Unsaturated C7-C10, no sugar, C-8 hydroxyacetyl | Doxorubicin metabolite; reduced bioactivity |
Doxorubicin | C₂₇H₂₉NO₁₁ | 543.52 | Daunosamine sugar at C-7, saturated ring A | Parent chemotherapeutic |
Doxorubicinone | C₂₁H₁₆O₈ | 396.35 | Saturated ring A, no sugar | Doxorubicin aglycone metabolite |
7-Deoxydoxorubicinone | C₂₁H₁₆O₇ | 380.35 | Saturated ring A, no sugar or C-7 oxygen | Secondary metabolite |
NMR Spectroscopy:¹H NMR analysis reveals distinctive aromatic proton patterns consistent with a symmetrical tetracyclic system disrupted by substituents. Key signals include a singlet at δ ~4.0 ppm (3H, -OCH₃), a characteristic downfield peak at δ ~12.5 ppm (1H, chelated C-11 OH), and resonances for the hydroxyacetyl side chain (-CH₂OH) near δ ~4.5 ppm (2H) and ~5.5 ppm (1H, exchangeable) [3] [7]. ¹³C NMR confirms carbonyl resonances for the quinone groups at δ ~180-190 ppm, aromatic carbons between δ ~110-160 ppm, and the methoxy carbon at δ ~56 ppm [7].
FT-IR Spectroscopy:Infrared spectra exhibit strong carbonyl stretches at 1675-1660 cm⁻¹ (quinone C=O), 1720 cm⁻¹ (ketone C=O of hydroxyacetyl), and broad hydroxyl bands at 3200-3400 cm⁻¹. The absence of N-H stretches differentiates it from glycosylated anthracyclines [2].
UV-Vis Spectroscopy:The extended conjugation produces absorption maxima at λₘₐₓ ~230 nm (π→π* transition), ~255 nm (quinone band), and ~480 nm (charge-transfer band). Fluorescence emission occurs at λₑₘ ~550 nm when excited at 480 nm, characteristic of anthraquinone chromophores but with lower quantum yield than parent anthracyclines due to enhanced non-radiative decay [4] [7].
Table 2: Characteristic Spectroscopic Signatures of 7,8,9,10-Dehydro Doxorubicinone
Technique | Key Signals | Structural Assignment |
---|---|---|
¹H NMR | δ 12.50 (s, 1H) | Chelated phenolic OH (C-11) |
δ 7.80-7.20 (m, 6H) | Aromatic protons | |
δ 4.50 (s, 2H) | -CH₂- of hydroxyacetyl | |
δ 4.00 (s, 3H) | -OCH₃ | |
¹³C NMR | δ 188.5, 186.0 | Quinone carbonyls (C-5, C-12) |
δ 170.5 | Ketone carbonyl (C-13 of hydroxyacetyl) | |
δ 135-110 (multiple signals) | Aromatic carbons | |
FT-IR | 1675, 1660 cm⁻¹ | Quinone C=O stretching |
1720 cm⁻¹ | Hydroxyacetyl C=O stretch | |
3200-3400 cm⁻¹ (broad) | Hydrogen-bonded O-H stretches | |
UV-Vis | 230 nm (ε > 20,000 M⁻¹cm⁻¹) | π→π* transition |
480 nm (ε ~ 10,000 M⁻¹cm⁻¹) | Charge-transfer band |
No experimental single-crystal X-ray diffraction data for 7,8,9,10-Dehydro Doxorubicinone has been reported to date. Computational modeling (e.g., density functional theory) predicts a nearly planar naphthacenequinone core with the hydroxyacetyl substituent oriented perpendicular to the ring system to minimize steric clash [3] [7]. The absence of hydrogen-bond donors/acceptors beyond phenolic OH groups limits classical intermolecular interactions, potentially favoring π-π stacking and van der Waals forces in the solid state. While polymorphism remains unexplored experimentally, analog studies suggest possible variations in crystal packing modes, such as herringbone arrangements versus slipped-stack dimer formation [2] [9]. Such packing differences could influence dissolution kinetics and bioavailability, though pharmacological relevance remains speculative for this metabolite.
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